![molecular formula C12H11NO B3086860 1-(2-Methylquinolin-6-yl)ethanone CAS No. 116632-52-1](/img/structure/B3086860.png)
1-(2-Methylquinolin-6-yl)ethanone
Overview
Description
1-(2-Methylquinolin-6-yl)ethanone, also known as 2-Me-6-MQA, is an organic compound with the chemical formula C13H11NO . It is a yellow solid with a distinct odor . This compound is mainly used as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
Quinoline derivatives are synthesized using various methods. One common approach involves the condensation of primary aryl amines with 1,3-diketones or β-keto-aldehydes . The resulting enamine intermediate is then heated in a strong acid, leading to cyclodehydration and the formation of the quinoline nucleus .Molecular Structure Analysis
The molecular structure of 1-(2-Methylquinolin-6-yl)ethanone is represented by the linear formula C12H11NO . The InChI code for this compound is 1S/C12H11NO/c1-8-3-4-11-7-10 (9 (2)14)5-6-12 (11)13-8/h3-7H,1-2H3 .Chemical Reactions Analysis
Quinoline derivatives, including 1-(2-Methylquinolin-6-yl)ethanone, exhibit a wide range of biological activities due to their ability to undergo various chemical reactions . For instance, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .Physical And Chemical Properties Analysis
1-(2-Methylquinolin-6-yl)ethanone is a solid at room temperature . It has a molecular weight of 185.23 . The compound should be stored in a dry place at room temperature .Scientific Research Applications
Chemical Synthesis
“1-(2-Methylquinolin-6-yl)ethanone” is a chemical compound used in the synthesis of various organic compounds . It’s a versatile molecule that can be used to create a wide range of chemical structures .
Creation of Quinolinyl-pyrazoles
This compound has been used in the creation of quinolinyl-pyrazoles . Pyrazole-appended quinoline was obtained by treating 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate via cyclization .
Pharmacological Applications
Quinolinyl-pyrazoles, which can be synthesized using “1-(2-Methylquinolin-6-yl)ethanone”, have been studied for their pharmacological importance . These compounds have shown promise in various health-related applications .
Antimalarial Activity
Quinolinyl amines, which can be derived from “1-(2-Methylquinolin-6-yl)ethanone”, have shown antimalarial activity . This makes it a potential candidate for the development of new antimalarial drugs .
Antifungal Activity
In addition to antimalarial activity, quinolinyl amines have also demonstrated antifungal properties . This suggests that “1-(2-Methylquinolin-6-yl)ethanone” could be used in the development of antifungal medications .
Hypotensive and Antidepressant Activity
Quinolinyl amines have shown hypotensive and antidepressant activity . This indicates that “1-(2-Methylquinolin-6-yl)ethanone” could potentially be used in the treatment of high blood pressure and depression .
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological targets . They are utilized in various areas of medicine and are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activity . These include pathways related to inflammation, cancer, viral infections, and more .
Pharmacokinetics
The compound’s molecular weight is 18523 , which is within the optimal range for drug-like molecules and may suggest good bioavailability
Result of Action
Given the wide range of biological activities of quinoline derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific target and pathway it affects.
Action Environment
Safety and Hazards
properties
IUPAC Name |
1-(2-methylquinolin-6-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8-3-4-11-7-10(9(2)14)5-6-12(11)13-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGYXRRYHRPACD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylquinolin-6-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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